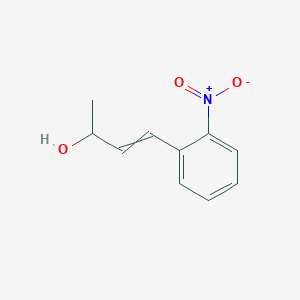

4-(2-Nitrophenyl)but-3-en-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

918540-65-5 |

|---|---|

Molekularformel |

C10H11NO3 |

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

4-(2-nitrophenyl)but-3-en-2-ol |

InChI |

InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-8,12H,1H3 |

InChI-Schlüssel |

BUELPYMUWWPTRY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=CC1=CC=CC=C1[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Synthetic Strategies for the 4 2 Nitrophenyl but 3 En 2 Ol System

Synthetic Routes to 4-(2-Nitrophenyl)but-3-en-2-one (B12533661) and its Conversion to Analogous Alcohols

The primary precursor to 4-(2-nitrophenyl)but-3-en-2-ol is its corresponding ketone, 4-(2-nitrophenyl)but-3-en-2-one. This α,β-unsaturated ketone is typically synthesized and then subsequently reduced to the desired allylic alcohol.

Aldol (B89426) Condensation Approaches to 4-(2-Nitrophenyl)but-3-en-2-one

The most common method for synthesizing 4-(2-nitrophenyl)but-3-en-2-one is through a base-mediated aldol condensation. ucd.ie This reaction involves the condensation of 2-nitrobenzaldehyde (B1664092) with acetone (B3395972). ucd.ie The reaction typically yields the dehydrated product, the α,β-unsaturated ketone, directly. ucd.ie In some instances, the intermediate aldol addition product, 4-hydroxy-4-(2-nitrophenyl)butan-2-one (B11959435), can be isolated. ucd.ie For example, the reaction of 2-nitrobenzaldehyde with acetone can yield 4-hydroxy-4-(2-nitrophenyl)butan-2-one as a brown oil, which can then be dehydrated to form (E)-4-(2-nitrophenyl)but-3-en-2-one as an off-white solid. ucd.ie

A similar strategy is employed for the synthesis of the para-substituted analog, 4-(4-nitrophenyl)but-3-en-2-one, via a Claisen-Schmidt condensation of 4-nitrobenzaldehyde (B150856) and acetone. This reaction can be performed under microwave irradiation.

Asymmetric aldol condensation has also been explored to produce chiral aldol adducts. For instance, the reaction of 2-nitrobenzaldehyde with acetone catalyzed by a Y(OTf)₃-Salazin complex can yield (R)-4-hydroxy-4-(2-nitrophenyl)butan-2-one with high enantioselectivity. mdpi.com

| Reactants | Product | Catalyst/Conditions | Yield | Reference |

| 2-Nitrobenzaldehyde, Acetone | 4-Hydroxy-4-(2-nitrophenyl)butan-2-one | Base | 84% | ucd.ie |

| 4-Hydroxy-4-(2-nitrophenyl)butan-2-one | (E)-4-(2-Nitrophenyl)but-3-en-2-one | Dehydration | 78% | ucd.ie |

| 4-Nitrobenzaldehyde, Acetone | 4-(4-Nitrophenyl)but-3-en-2-one | Microwave irradiation | 46% | |

| 2-Nitrobenzaldehyde, Acetone | (R)-4-Hydroxy-4-(2-nitrophenyl)butan-2-one | Y(OTf)₃-Salazin | 84% (93% ee) | mdpi.com |

Stereoselective Reduction Methods for Related Ketones to Alcohols, e.g., 4-(4-Nitrophenyl)butan-2-one to 4-(4-Nitrophenyl)butan-2-ol

The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols is a well-established transformation in organic synthesis. Various methods, including chemical and biocatalytic approaches, are available.

Chemical methods often employ metal hydrides or catalytic hydrogenation. For instance, a simple and highly stereoselective method for the reduction of ketones to the most thermodynamically stable alcohols involves using lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O. nih.govorganic-chemistry.org This method has been successfully applied to a wide range of cyclic ketones. nih.govorganic-chemistry.org

Biocatalytic reductions using carbonyl reductases (CREDs) offer high enantioselectivity under mild conditions. almacgroup.com These enzymes, often from recombinant sources, can reduce a variety of ketones to their corresponding (S)- or (R)-alcohols with excellent enantiomeric excess (>99% ee). almacgroup.comnih.gov For example, F420-dependent alcohol dehydrogenase from Methanoculleus thermophilicus has been shown to reduce various ketones to enantiopure (S)-alcohols. nih.gov Cofactor recycling systems, such as using isopropanol, are often employed to make these processes more efficient at scale. almacgroup.comnih.gov

Alternative Synthetic Pathways for Related Unsaturated Alcohols with o-Nitrophenyl Moieties

Beyond the condensation-reduction sequence, other synthetic strategies can be employed to access unsaturated alcohols containing the o-nitrophenyl group. These methods can provide access to different isomers or serve as precursors for other applications.

Photolabile Protecting Group Precursor Synthesis, e.g., 3-(o-Nitrophenyl)but-3-en-2-ol

The compound 3-(o-nitrophenyl)but-3-en-2-ol is a structural isomer of the target molecule and has been synthesized as a potential photolabile protecting group (PPG). researchgate.netmdpi.com The synthesis of this compound, along with its saturated analog 3-(o-nitrophenyl)butan-2-ol, is part of research efforts to develop greener and more efficient protecting groups for applications like solid-phase peptide synthesis. researchgate.netmdpi.com The presence of the α-hydrogen in 3-(o-nitrophenyl)butan-2-ol was found to be crucial for its photosensitivity compared to 3-(o-nitrophenyl)but-3-en-2-ol. mdpi.com The synthesis of these compounds often involves modifications of the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) structure. mdpi.com

Cross-Coupling Methodologies Relevant to Aryl-Butenol Structures (e.g., Sonogashira, Suzuki reactions for enynols)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for forming carbon-carbon bonds and can be applied to the synthesis of aryl-butenol structures. researchgate.netorganic-chemistry.orgnih.gov

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper co-catalyst in the presence of a base. researchgate.net It is highly efficient for creating C(sp²)-C(sp) bonds and has been used to synthesize a wide variety of compounds, including enynols. researchgate.netmdpi.com For instance, the coupling of an aryl halide with a butynol (B8639501) derivative could be a viable route to an aryl-butenol precursor. The synthesis of photolabile protecting groups has utilized Sonogashira coupling to link a 2-(2-nitrophenyl)propanol derivative to a thioxanthenone unit via a triple bond. d-nb.info

The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov This reaction is also catalyzed by a palladium complex and is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov It could be used to couple a boronic acid derivative of a butenol (B1619263) with an ortho-nitroaryl halide. Catalyst systems using sulfonated biarylphosphine ligands have been developed that are highly active for Suzuki reactions in aqueous media. organic-chemistry.org

These cross-coupling methods offer a modular approach to constructing complex aryl-butenol structures, allowing for the late-stage introduction of the aryl moiety.

Control of Stereochemistry in this compound Synthesis

Controlling the stereochemistry of the hydroxyl group in this compound is a key challenge. As discussed in section 2.1.2, stereoselective reduction of the precursor ketone is a primary strategy.

Beyond this, other methods for the stereoselective synthesis of allylic alcohols can be considered. Ruthenium-catalyzed hydrogen auto-transfer reactions can convert primary alcohols and alkynes into chiral allylic alcohols with high levels of stereocontrol. nih.gov Another approach involves the regio- and stereoselective carbometallation of propargylic alcohols with Grignard reagents, mediated by CuCl, to produce highly substituted allylic alcohols. rsc.org The stereochemistry of the starting propargylic alcohol can be transferred to the product. rsc.org Furthermore, substrate-controlled methods, such as the Hoppe–Matteson–Aggarwal rearrangement of chiral acetonide-protected fragments, can provide access to stereodefined allylic alcohols. researchgate.net The Kocienski-Julia olefination offers a stereoselective route to allylic alcohols from aldehydes. organic-chemistry.org

For the specific synthesis of chiral this compound, the most direct approach would involve the asymmetric reduction of 4-(2-nitrophenyl)but-3-en-2-one. This can be achieved through both biocatalytic methods, which often provide very high enantioselectivity, and chiral chemical reducing agents.

Enantioselective Approaches for Chiral Alcohol Derivatives

The creation of chiral alcohol derivatives of the this compound system is primarily achieved through enantioselective reactions, including enzymatic resolutions and asymmetric catalysis. These methods aim to produce one enantiomer in excess over the other, a critical requirement for the synthesis of pharmaceuticals and other bioactive compounds.

One prominent method is the enzymatic kinetic resolution of racemic mixtures of (E)-4-arylbut-3-en-2-ols. Immobilized Lecitase™ Ultra has been used to catalyze the enantioselective transesterification of these alcohols. mdpi.com This process results in high enantiomeric excesses (ee) for both the unreacted alcohol and the corresponding propionate (B1217596) ester, often exceeding 95%. mdpi.com The choice of solvent can influence the enantioselectivity, with cyclohexane (B81311) and methyl t-butyl ether (MTBE) being particularly effective. mdpi.com

Asymmetric transfer hydrogenation is another powerful technique for synthesizing chiral 1,2-amino alcohols, which are structurally related to the target system. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones, for instance, yields chiral 1,2-amino alcohol products with high yields and excellent enantioselectivities. acs.org This method has been successfully applied to a range of substrates, including those with aryl and heteroaryl functionalities. acs.org

Organocatalysis also offers a versatile approach to enantioselective synthesis. For example, the Henry reaction (nitroaldol reaction) between aromatic aldehydes and nitromethane (B149229) can be catalyzed by chiral organocatalysts to produce chiral nitroalcohols with high enantioselectivity. publish.csiro.au Specifically, (S)-N-(4-fluorophenyl)-1-tosylpyrrolidine-2-carboxamide has been used as an organocatalyst in water, a green solvent, to afford (S)-2-nitro-1-(4-nitrophenyl)ethanol with 92% ee. publish.csiro.au

The table below summarizes the enantioselective synthesis of various chiral alcohol derivatives.

| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |

| Immobilized Lecitase™ Ultra | (E)-4-arylbut-3-en-2-ol | (R)- and (S)-enantiomers | >95% | ~50% |

| Ruthenium Catalyst | α-amino ketone HCl salts | Chiral 1,2-amino alcohols | High | High |

| (S)-N-(4-fluorophenyl)-1-tosylpyrrolidine-2-carboxamide | 4-nitrobenzaldehyde and nitromethane | (S)-2-Nitro-1-(4-nitrophenyl)ethanol | 92% | Not specified |

Diastereoselective Strategies in Related Systems, e.g., Pyrrolidinone Synthesis

Diastereoselective strategies are critical when a molecule has multiple stereocenters, and the goal is to control the relative stereochemistry of these centers. The synthesis of substituted pyrrolidinones, which can be conceptually related to the cyclized derivatives of the this compound system, provides excellent examples of such strategies.

A one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of a base and a gold(I) catalyst, has been developed for the synthesis of substituted pyrrolidines bearing three stereocenters. rsc.org This method proceeds with high yields and good to excellent diastereoselectivities. rsc.org Similarly, a stereoselective synthesis of pyrrolidinones can be achieved via a nitro-Mannich reaction followed by spontaneous lactamization. ucl.ac.uk This one-pot reaction generates three contiguous stereocenters in a highly diastereoselective manner, yielding a single diastereoisomer in many cases. ucl.ac.uk The scope of this reaction is broad, accommodating various alkyl, aryl, and heteroaryl substituents on the imine partner. ucl.ac.uk

The use of Lewis acids as catalysts is another effective approach. For example, Yb(OTf)₃ catalyzes the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce pyrrolidines with high diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Organocatalyzed isomerization reactions have also been employed to achieve diastereoselectivity. The isomerization of prochiral 1,3-cyclohexanediones containing a 2-(2-nitrophenyl) group and an alcohol side chain, mediated by organocatalysts like quinidine, can produce nonalactones with up to three stereocenters in high diastereomeric and enantiomeric ratios. rsc.orgrsc.org The substitution pattern on the nitrophenyl ring has been shown to influence the diastereoselectivity of the reaction. rsc.org

The table below details the diastereoselective synthesis of pyrrolidinone and related heterocyclic systems.

| Reaction Type | Catalysts | Key Features | Diastereomeric Ratio (dr) | Yield (%) |

| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) | One-pot, three stereocenters | Good to Excellent | High |

| Nitro-Mannich/Lactamization | Diorganozinc, Feringa's phosphoramidite (B1245037) ligand | One-pot, three contiguous stereocenters | Single diastereoisomer | 48-84 |

| Three-Component Reaction | Yb(OTf)₃ | In situ aldimine formation | High (favors cis) | Good |

| Organocatalyzed Isomerization | Quinidine | Ring expansion to nonalactones | Up to 99:1 | 49-78 |

Reaction Mechanisms and Chemical Transformations Involving the 4 2 Nitrophenyl but 3 En 2 Ol Scaffold

Mechanistic Investigations of Photoreactions in o-Nitrophenyl Compounds

The o-nitrophenyl group is a well-known photoactive chromophore. Its incorporation into various molecular scaffolds, including the but-3-en-2-ol framework, imparts unique photochemical properties that are the subject of ongoing research.

Photocyclization/Fragmentation Cascades in Enynols

A significant area of research in o-nitrophenyl chemistry involves the use of light to trigger complex molecular transformations. One such transformation is the photocyclization/fragmentation cascade observed in o-nitrophenyl-substituted enynols (enyne alcohols). While not identical to 4-(2-nitrophenyl)but-3-en-2-ol, the study of related enynol systems provides a mechanistic blueprint for potential photoreactions.

Research has demonstrated that 3-(2-(arylethynyl)phenyl)prop-2-en-1-ols can serve as photocaged precursors for aldehydes and ketones. mdpi.com Irradiation with UV light (e.g., 365 nm) initiates a cycloaromatization reaction. mdpi.comnsf.gov This process is driven by the relief of excited-state antiaromaticity. mdpi.com The proposed mechanism involves a C1–C5 cycloaromatization, leading to a cascade of reactions that ultimately fragments the molecule to release a free carbonyl compound. nsf.gov The identity of the released aldehyde or ketone is determined by the substitution pattern at the allylic alcohol carbon. nsf.gov

The efficiency of this photouncaging process can be influenced by substituents on the aryl ring of the ethynyl (B1212043) group. For instance, electron-donating groups have been shown to increase the photouncaging yields. nsf.gov A variety of aryl aldehydes and ketones have been successfully "caged" and released using this methodology, demonstrating its potential as a general strategy for photoremovable protecting groups. mdpi.com

Photolytic Deprotection Mechanisms via Hydrogen Transfer and Beta-Elimination (e.g., in 3-(o-Nitrophenyl)but-3-en-2-ol)

The photochemistry of o-nitrobenzyl compounds is a cornerstone of photoremovable protecting group chemistry. acs.org The canonical mechanism involves an initial intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic position. This generates an aci-nitro intermediate, which then undergoes rearrangement and cleavage to release the protected functional group and an o-nitrosobenzaldehyde or o-nitroso ketone byproduct. acs.org

In the context of the specific scaffold of interest, a closely related compound, 3-(o-Nitrophenyl)but-3-en-2-ol (Npbe-OH), has been synthesized and studied. mdpi.com Interestingly, its photolytic behavior was compared to its saturated analogue, 3-(o-Nitrophenyl)butan-2-ol (Npb-OH). mdpi.com The study found that Npb-OH, which possesses a hydrogen atom at the α-position (the benzylic carbon), exhibits a high photo-release rate and functions as an effective photolabile protecting group for carboxylic acids. mdpi.comresearchgate.net

Conversely, the study highlighted that the presence of this α-hydrogen was crucial for photosensitivity. Its absence in 3-(o-Nitrophenyl)but-3-en-2-ol, where the benzylic carbon is part of a double bond, renders the molecule significantly less photosensitive under the tested conditions. mdpi.com This finding suggests that the traditional intramolecular hydrogen transfer mechanism is disfavored in the unsaturated system, preventing efficient photolytic deprotection.

General Reactivity of the But-3-en-2-ol and Nitrophenyl Moieties

The chemical character of this compound is defined by its three primary functional groups: the nitro group, the carbon-carbon double bond, and the tertiary hydroxyl group. Each of these sites offers distinct avenues for chemical transformation.

Reductions of Nitro and Alkene Functional Groups

The reduction of the nitrophenyl and alkene moieties can be achieved using a variety of reagents, with chemoselectivity being a key consideration.

Nitro Group Reduction: The conversion of an aromatic nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. masterorganicchemistry.com A wide array of methods is available, which can be broadly categorized into catalytic hydrogenation and metal-based reductions. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas are highly effective for reducing nitroarenes to amines. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are commonly used. masterorganicchemistry.com

Other Reagents: Sodium hydrosulfite, sodium sulfide, and hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst are also employed, sometimes offering greater chemoselectivity. wikipedia.orgresearchgate.net

Alkene and Chemoselectivity: When both a nitro group and an alkene are present, as in this compound, selective reduction is a significant challenge. Many powerful reducing agents will reduce both functional groups. However, certain conditions can favor the reduction of the nitro group while leaving the alkene intact. For example, Fe in the presence of an ammonium (B1175870) chloride buffer (Fe/NH4Cl) is often used for this purpose. researchgate.net Conversely, catalytic hydrogenation will typically reduce both the nitro group and the double bond. The specific choice of catalyst and reaction conditions can sometimes provide selectivity. researchgate.net

| Reagent/System | Target Functional Group | Typical Product | Notes on Selectivity |

|---|---|---|---|

| H₂, Pd/C | Nitro and Alkene | 4-(2-Aminophenyl)butan-2-ol | Generally reduces both groups. wikipedia.org |

| Fe, HCl or NH₄Cl | Nitro Group | 4-(2-Aminophenyl)but-3-en-2-ol | Often selective for the nitro group over non-conjugated alkenes. masterorganicchemistry.comresearchgate.net |

| SnCl₂ | Nitro Group | 4-(2-Aminophenyl)but-3-en-2-ol | A classic method for selective nitro reduction. wikipedia.org |

| NaBH₄, Catalyst | Nitro Group (Conjugated) | 4-(2-Aminophenyl)but-3-en-2-ol | Requires a catalyst (e.g., Ag nanocomposites); may reduce conjugated alkenes. researchgate.net |

Hydroxyl Group Transformations (e.g., Oxidation, Substitution)

The tertiary hydroxyl group in this compound has its own characteristic reactivity.

Oxidation: The oxidation of tertiary alcohols is not possible without breaking carbon-carbon bonds, as there is no hydrogen atom on the alcohol-bearing carbon. Therefore, typical oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) that convert primary and secondary alcohols to carboxylic acids and ketones, respectively, would not oxidize the hydroxyl group of the title compound under standard conditions. Aggressive oxidation would likely lead to degradation of the molecule.

Substitution: The hydroxyl group can be a target for substitution reactions. Under acidic conditions, it can be protonated to form a good leaving group (water), generating a tertiary allylic carbocation. This cation is stabilized by both the adjacent alkyl group and resonance with the double bond, and it can be trapped by nucleophiles.

Esterification: While direct esterification with acyl chlorides might be sterically hindered, the hydroxyl group can be converted to an alkoxide with a strong base and then reacted with an acylating agent.

| Reaction Type | Reagents/Conditions | Potential Product Class | Key Observations |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | No reaction (or degradation) | Tertiary alcohols are resistant to oxidation without C-C bond cleavage. |

| Substitution (Sₙ1 type) | H⁺, Nu⁻ (e.g., HBr) | Allylic Halide | Reaction proceeds via a resonance-stabilized tertiary allylic carbocation. |

| Dehydration | H₂SO₄, Heat | Diene | Acid-catalyzed elimination of water would lead to a conjugated diene system. |

Kinetic and Mechanistic Studies of Thermal Reactions

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study these processes. scielo.br For o-nitro-substituted aromatics, thermal decomposition often begins with reactions involving the nitro group. Studies on o-nitrobenzoic acid show it has a lower initial exothermic temperature compared to its meta and para isomers. scielo.br The decomposition mechanism for many nitroaromatics is complex, potentially involving autocatalysis, where decomposition products accelerate the reaction. dtic.milacs.org

Kinetic parameters, such as the apparent activation energy (Ea), can be calculated from experimental data using various models (e.g., Kissinger, Flynn-Wall-Ozawa (FWO), and KAS methods). scielo.br For example, the activation energy for the thermal decomposition of o-nitrobenzoic acid has been determined to be approximately 131 kJ/mol. scielo.br The initial step in the thermal decomposition of many nitroaromatics is often the homolytic cleavage of the C-NO₂ bond. dtic.mil The presence of other functional groups, such as the allylic alcohol in the title compound, would likely influence the decomposition pathway, potentially introducing lower-energy reaction channels like dehydration.

Pyrolytic Reaction Pathways of 4-Aryl-3-buten-2-ols

The thermal decomposition of 4-aryl-3-buten-2-ols, including the nitro-substituted variants, proceeds through specific gas-phase pyrolytic reaction pathways. mdpi.comdntb.gov.uanih.gov Studies utilizing flash vacuum pyrolysis (FVP) have demonstrated that these compounds undergo elimination reactions to yield distinct products. mdpi.comresearchgate.net

Research on a series of 4-aryl-3-buten-2-ols, where the aryl group includes phenyl, p-methoxyphenyl, p-methylphenyl, p-chlorophenyl, and p-nitrophenyl, reveals a common mechanistic route. mdpi.com The primary pyrolytic transformation involves a 1,2-elimination of water. This reaction is proposed to proceed through a four-membered transition state, leading to the formation of the corresponding 1-aryl-1,3-butadienes. mdpi.com

Under FVP conditions, typically at high temperatures (e.g., 500 °C) and low pressure (e.g., 10⁻² Torr), 4-aryl-3-buten-2-ols are converted into their respective conjugated dienes. mdpi.com For instance, the pyrolysis of 4-(4-nitrophenyl)but-3-en-2-ol (B14174118) results in the formation of 1-(4-nitrophenyl)-1,3-butadiene. mdpi.com In some cases, particularly with electron-donating substituents on the aryl ring, a secondary product, a 1,2-dihydronaphthalene (B1214177) derivative, is also observed. mdpi.com This secondary product is understood to arise from the thermal conversion of the initially formed 1-aryl-1,3-butadiene. mdpi.com

The general mechanism for the pyrolysis of 4-aryl-3-buten-2-ols is initiated by the elimination of a water molecule. The reaction is believed to be a unimolecular, homogeneous process. acs.org The substituent on the aromatic ring can influence the reaction rate and the distribution of products. acs.org While specific kinetic data for the 2-nitro isomer is not detailed in the available literature, the general pathway established for 4-aryl-3-buten-2-ols provides a strong predictive framework for its pyrolytic behavior.

The table below summarizes the findings from the flash vacuum pyrolysis of various 4-aryl-3-buten-2-ols, including the para-nitro substituted analog. mdpi.com

| Substrate (4-Aryl-3-buten-2-ol) | Aryl Group (Ar) | Product(s) | Conversion Yield (%) |

| 4-Phenyl-3-buten-2-ol | Phenyl | 1-Phenyl-1,3-butadiene, 1,2-Dihydronaphthalene | 95 (total) |

| 4-(4-Methoxyphenyl)-3-buten-2-ol | p-MeO | 1-(4-Methoxyphenyl)-1,3-butadiene, 7-Methoxy-1,2-dihydronaphthalene | 100 (total) |

| 4-(4-Methylphenyl)-3-buten-2-ol | p-Me | 1-(4-Methylphenyl)-1,3-butadiene | 90 |

| 4-(4-Chlorophenyl)-3-buten-2-ol | p-Cl | 1-(4-Chlorophenyl)-1,3-butadiene | 85 |

| 4-(4-Nitrophenyl)-3-buten-2-ol | p-NO₂ | 1-(4-Nitrophenyl)-1,3-butadiene | 70 |

Table based on data from Flash Vacuum Pyrolysis (FVP) conducted at 500 °C and 10⁻² Torr. Yields were determined by ¹H-NMR spectroscopy and represent the conversion based on the consumed substrate. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 2 Nitrophenyl but 3 En 2 Ol Analogues

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment of individual atoms.

For nitrophenyl-containing compounds, the position of the nitro group on the aromatic ring significantly influences the chemical shifts of the aromatic protons. In a related compound, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the aromatic protons appear as doublets at δ 8.17 and δ 7.55 ppm in the ¹H NMR spectrum, characteristic of a para-substituted benzene (B151609) ring. rsc.org

Detailed ¹H and ¹³C NMR data for several related nitrophenyl derivatives have been reported, illustrating the characteristic chemical shifts for the core structures. rsc.org For instance, the ¹H NMR spectrum of a nitrophenyl ethanol (B145695) derivative shows aromatic protons in the range of δ 7.61-8.21 ppm and a methine proton of the alcohol group (CH-OH) around δ 5.62 ppm. rsc.org The corresponding ¹³C NMR spectrum for this analogue displays signals for the aromatic carbons between δ 124.13-147.95 ppm and the carbon bearing the hydroxyl group at δ 69.98 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Nitrophenyl Analogues Data is presented for illustrative purposes for related structures.

| Compound Analogue | Solvent | ¹H Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2-Nitro-1-(4-nitrophenyl)ethanol | CDCl₃ | 8.21 (d, 2H), 7.61 (d, 2H), 5.62 (m, 1H), 4.61 (d, 2H), 3.62 (s, 1H) | rsc.org |

| 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | CDCl₃ | 8.17 (d, 2H), 7.55 (d, 2H) | rsc.org |

Table 2: Representative ¹³C NMR Data for Nitrophenyl Analogues Data is presented for illustrative purposes for related structures.

| Compound Analogue | Solvent | ¹³C Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2-Nitro-1-(4-nitrophenyl)ethanol | CDCl₃ | 147.95, 145.31, 127.01, 124.13, 80.67, 69.98 | rsc.org |

| 4-(4-nitrophenyl)but-3-en-2-one | CDCl₃ | 197.58, 148.57, 140.68, 140.09, 130.40, 128.82, 124.20, 28.03 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for confirming the molecular formula of newly synthesized compounds. For example, the HRMS (ESI) analysis of a related ketone, 4-(4-nitrophenyl)but-3-en-2-one, showed an [M+H]⁺ ion at m/z 192.0650, which corresponds to the calculated value of 192.0661 for the formula C₁₀H₉NO₃. rsc.org Similarly, the saturated alcohol analogue, 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, was analyzed as its potassium adduct [M+K]⁺, with a measured m/z of 248.0335 against a calculated value of 248.0325 for C₁₀H₁₁NO₄K. rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. epequip.comthermofisher.com These two techniques are often complementary.

In nitrophenyl-containing systems, FT-IR spectra typically show strong characteristic absorption bands for the nitro (NO₂) group. These include asymmetric and symmetric stretching vibrations, which are commonly observed in the regions of 1500–1560 cm⁻¹ and 1335–1370 cm⁻¹, respectively. rsc.org For example, in 4-(4-nitrophenyl)but-3-en-2-one, these bands appear at 1508 cm⁻¹ and 1338 cm⁻¹. rsc.org

Other key functional groups also have distinct vibrational signatures. The hydroxyl (O-H) group of the alcohol moiety gives rise to a broad absorption band in the region of 3200–3600 cm⁻¹. rsc.org The carbon-carbon double bond (C=C) of the butene chain typically shows a stretching vibration around 1650 cm⁻¹, while the carbonyl (C=O) group in related ketone structures absorbs strongly near 1670-1700 cm⁻¹. rsc.org

FT-Raman spectroscopy can provide additional structural information, particularly for symmetric vibrations and C=C bonds that may be weak in the IR spectrum. nih.govresearchgate.net Computational studies on related molecules like 1-phenyl-2-nitropropene (B101151) have been used to assign vibrational modes observed in both FT-IR and FT-Raman spectra, providing a detailed understanding of the molecular vibrations. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Nitrophenyl Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Example |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500–1560 | rsc.org |

| Nitro (NO₂) | Symmetric Stretch | 1335–1370 | rsc.org |

| Hydroxyl (O-H) | Stretch (H-bonded) | 3200–3600 | rsc.org |

| Carbonyl (C=O) | Stretch | 1660–1710 | rsc.org |

X-ray Crystallography for Solid-State Structural Analysis

The crystal structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, an alkyne analogue, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the trigonal space group R-3. nih.gov The analysis revealed that the di-substituted acetylene (B1199291) core is flanked by the dimethyl-hydroxy and the 4-nitrophenyl groups. nih.govresearchgate.net The nitro group is nearly coplanar with the benzene ring, with a dihedral angle of 9.4(3)°. nih.govresearchgate.net

Table 4: Crystallographic Data for 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Crystal System | Trigonal |

| Space Group | R-3 :H |

| a (Å) | 26.3146 |

| b (Å) | 26.3146 |

| c (Å) | 8.1205 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

Source: nih.gov

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H⋯O interactions. ias.ac.inmdpi.comrsc.org Understanding these interactions is key to crystal engineering. ias.ac.in

In the crystal structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the most significant feature of the molecular packing is the formation of hexameric clusters through O-H⋯O hydrogen bonds between the hydroxyl groups of neighboring molecules. nih.govresearchgate.net These clusters, or aggregates, are organized around a threefold inversion axis and are described as having the shape of a flattened chair. nih.govresearchgate.net These hexamers are further connected into a three-dimensional network by weaker C-H⋯O interactions involving the hydrogen atoms of the benzene ring and the oxygen atoms of the nitro groups. nih.govresearchgate.net

Chromatographic and Other Analytical Methods for Purity and Isomer Separation

The comprehensive analysis of 4-(2-nitrophenyl)but-3-en-2-ol and its analogues relies on a suite of chromatographic techniques to ensure chemical purity, identify impurities, and separate stereoisomers. Given the structural features of these compounds—a nitrated aromatic ring, a double bond, and a chiral center—methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable for their characterization. The separation of geometric (E/Z) isomers and enantiomers often requires specialized chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally sensitive molecules like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for these compounds. The presence of the nitroaromatic chromophore allows for sensitive detection using UV-Vis spectrophotometry. For the separation of enantiomers, chiral HPLC is the method of choice, employing a chiral stationary phase (CSP) to differentiate between the (R) and (S) forms of the alcohol.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, especially for assessing the purity and identifying volatile impurities. The hydroxyl group in this compound may necessitate derivatization to improve its thermal stability and chromatographic behavior, although direct analysis is also possible. GC is also effective in separating geometric isomers.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, checking purity, and screening for appropriate solvent systems for column chromatography. By employing a silica (B1680970) gel stationary phase and a suitable mobile phase, the separation of the main compound from its precursors and byproducts can be readily visualized.

The following tables outline typical starting conditions for the chromatographic analysis of this compound and its analogues, based on established methods for structurally similar nitrated aromatic compounds and chiral alcohols.

High-Performance Liquid Chromatography (HPLC) Data

Table 1: Reversed-Phase HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl silica gel), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) or Gradient: Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (approx. 25 °C) |

Table 2: Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 20-25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 3: GC-MS Conditions for Purity and Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | HP-5ms (5% Phenyl Methyl Siloxane) or equivalent |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Thin-Layer Chromatography (TLC) Data

Table 4: TLC Conditions for Reaction Monitoring and Purity Assessment

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate:Hexane (30:70, v/v) or Dichloromethane |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) |

Computational Chemistry and Theoretical Modelling of the 4 2 Nitrophenyl but 3 En 2 Ol System

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to modern chemistry, enabling the calculation of molecular structures and a wide range of properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a primary tool for computational quantum chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic structure of molecules. For 4-(2-nitrophenyl)but-3-en-2-ol, DFT calculations would involve optimizing the molecule's geometry to find its lowest energy conformation. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

In studies of analogous nitroaniline derivatives, DFT calculations have been effectively used to analyze how factors like intramolecular hydrogen bonding affect molecular conformation. For instance, 2-nitroaniline (B44862) derivatives often feature an intramolecular hydrogen bond between the amino and nitro groups, which influences the planarity and stacking behavior of the molecule in the solid state. scispace.com Similarly, for this compound, DFT would elucidate the preferred orientation of the nitro group relative to the phenyl ring and the conformation of the butenol (B1619263) side chain, including the potential for intramolecular hydrogen bonding between the nitro-group oxygen and the hydroxyl proton.

Van der Waals corrected DFT calculations are particularly important for systems where non-covalent interactions play a significant role in determining the structure, as is common in nitroaromatic compounds. scispace.com These calculations provide a more accurate description of the weak interactions that influence crystal packing and dimerization energies.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Nitrophenyl-Containing System (Note: Data below is illustrative, based on findings for analogous compounds like 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, as specific DFT data for this compound is not readily available in published literature.)

| Parameter | Description | Illustrative Value | Reference |

| Dihedral Angle (NO₂) | Angle between the nitro group and the phenyl ring plane | ~9.4° | iucr.orgsunway.edu.my |

| C=C Bond Length | Length of the double bond in the butenol chain | ~1.34 Å | N/A |

| C-O Bond Length | Length of the carbon-hydroxyl bond | ~1.43 Å | N/A |

| O-H Bond Length | Length of the hydroxyl bond | ~0.97 Å | N/A |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are essential DFT-based tools for understanding a molecule's reactivity.

The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. mdpi.commalayajournal.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, identifying them as key sites for hydrogen bonding and electrophilic interaction. researchgate.net The aromatic ring and hydrogen atoms would exhibit positive or near-neutral potential.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as the electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgajchem-a.com A small gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the π-system of the butenol chain and the phenyl ring, while the LUMO would likely be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a characteristic feature of many nitroaromatic compounds.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are conceptual and based on typical findings for similar organic molecules.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.3 to -6.5 | Highest Occupied Molecular Orbital; relates to nucleophilicity |

| LUMO | -1.2 to -2.5 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity |

| HOMO-LUMO Gap | 3.8 to 4.3 | Energy difference; indicates chemical reactivity and stability |

Theoretical Investigations of Non-Covalent Interactions and Packing

The solid-state structure and properties of molecular crystals are governed by a complex network of non-covalent interactions. Theoretical tools are indispensable for visualizing, quantifying, and understanding these forces.

Hirshfeld Surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

Non-Covalent Interaction (NCI) plots offer a complementary, real-space visualization of non-covalent interactions. iucr.org The NCI index is based on the electron density and its reduced density gradient. Isosurfaces of the NCI index can distinguish between strong attractive interactions (like hydrogen bonds, appearing as blue surfaces), weak van der Waals interactions (green), and repulsive steric clashes (red). This technique provides a clear and intuitive picture of the non-covalent framework holding the crystal together. iucr.org

While Hirshfeld and NCI analyses identify where interactions occur, Energy Decomposition Analysis (EDA) quantifies the energetic contributions of the physical forces involved. escholarship.org EDA methods partition the total intermolecular interaction energy into distinct components, providing a deeper understanding of the nature of the bonding. researchgate.netunl.edu

A typical EDA scheme decomposes the interaction energy (ΔE_int) as follows: ΔE_int = ΔE_elec + ΔE_exch + ΔE_rep + ΔE_pol + ΔE_disp

ΔE_elec (Electrostatic): The classical Coulombic interaction between the unperturbed charge distributions of the molecules.

ΔE_exch / ΔE_rep (Exchange/Repulsion): The strong, short-range repulsion arising from the Pauli exclusion principle when electron clouds overlap.

ΔE_pol (Polarization): The attractive energy from the distortion of each molecule's electron cloud in the presence of the other.

ΔE_disp (Dispersion): The attractive energy arising from correlated electron fluctuations (van der Waals forces).

In studies of a structurally related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, computational chemistry showed that the strong hydroxy-O—H···O(hydroxy) hydrogen bonds have a significant energy that is primarily electrostatic in nature. iucr.orgsunway.edu.my In contrast, weaker contacts, such as C-H···π interactions, were found to be dominated by dispersion forces. iucr.org Applying EDA to this compound would similarly quantify the balance of electrostatic and dispersion forces that dictate its crystal packing and supramolecular assembly.

Table 3: Illustrative Energy Decomposition Analysis for Intermolecular Dimers (Note: This table is a conceptual representation based on data for analogous hydrogen-bonded systems.)

| Interaction Type | ΔE_elec (kJ/mol) | ΔE_exch (kJ/mol) | ΔE_pol (kJ/mol) | ΔE_disp (kJ/mol) | ΔE_total (kJ/mol) | Primary Nature |

| O-H···O H-Bond | -50.2 | +45.8 | -12.5 | -8.1 | -25.0 | Electrostatic |

| C-H···π | -8.5 | +12.1 | -2.3 | -10.7 | -9.4 | Dispersion |

| π–π Stacking | -10.1 | +15.3 | -3.1 | -14.5 | -12.4 | Dispersion |

Computational Reaction Pathway Analysis

Computational reaction pathway analysis is used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism and predict kinetics and thermodynamics. researchgate.net This analysis can be applied to understand both the synthesis and potential degradation or metabolic pathways of this compound.

For example, the synthesis of allylic alcohols can proceed through various routes. organic-chemistry.org Computational modeling could be used to investigate the mechanism of a specific synthetic step, such as the reduction of the corresponding ketone, 4-(2-nitrophenyl)but-3-en-2-one (B12533661). By calculating the energy barriers (activation energies) for different potential pathways, researchers can predict which mechanism is most favorable. diva-portal.org

Furthermore, the presence of both a nitro group and an allylic alcohol functionality suggests rich reactivity. Computational methods could explore:

Oxidation of the allylic alcohol.

Reduction of the nitro group to an amine.

Substitution reactions at the allylic position.

Photoisomerization pathways involving the nitro group. researchgate.net

By optimizing the geometries of reactants, products, and transition states, chemists can construct a detailed energy profile for a proposed reaction. researchgate.netdiva-portal.org This information is invaluable for optimizing reaction conditions, predicting product distributions, and designing novel synthetic strategies.

Transition State Characterization and Mechanistic Validation

The field of computational chemistry provides powerful tools to elucidate complex reaction mechanisms, offering insights into the fleeting moments of chemical transformations. Through the characterization of transition states and the validation of mechanistic pathways, theoretical modeling has become an indispensable partner to experimental chemistry. However, a thorough review of the scientific literature reveals a notable absence of specific computational studies focused on the this compound system.

While computational analyses have been extensively applied to related classes of compounds, such as nitroalkenes and allylic alcohols, to understand their reactivity, specific data on the transition state geometries, activation energies, and reaction coordinates for this compound are not publicly available. General principles derived from studies on analogous systems can offer hypothetical insights, but direct computational evidence remains to be established.

For instance, theoretical studies on other conjugated nitroalkenes have detailed the mechanisms of various reactions, including cycloadditions and nucleophilic additions. These studies often employ Density Functional Theory (DFT) to map out the potential energy surface, locate transition states, and thereby validate or predict reaction outcomes. Similarly, the reactivity of allylic alcohols in transition metal-catalyzed reactions has been the subject of extensive computational investigation, focusing on the mechanism of activation of the hydroxyl group.

In the absence of direct research, any discussion on the transition state characterization and mechanistic validation of reactions involving this compound would be purely speculative. The unique combination of the ortho-nitrophenyl group and the allylic alcohol functionality presents an interesting case for future computational investigation. Such studies would be crucial in understanding its stability, reactivity, and the potential pathways for its transformation into other valuable chemical entities. The generation of detailed data, including interactive tables of bond lengths, angles, and vibrational frequencies of transition state structures, awaits dedicated theoretical exploration of this particular chemical system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.